![molecular formula C22H21N3O3 B6491822 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326909-23-2](/img/structure/B6491822.png)
2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 3,4-DMPE-PP, is a synthesized compound with a wide range of applications in scientific research. It has been studied for its biochemical and physiological effects, and its potential to be used in laboratory experiments.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in scientific research. It has been used in studies of the biochemical and physiological effects of compounds on cells, as well as in the development of new drugs and treatments. It has also been studied for its potential to be used in laboratory experiments, such as in the synthesis of other compounds and in the development of new materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Inhibition of this enzyme has been shown to reduce inflammation and pain, as well as to have other beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one have been studied in both in vitro and in vivo studies. In vitro studies have shown that it can inhibit the activity of COX-2, reduce inflammation, and have other beneficial effects on cells. In vivo studies have shown that it can reduce inflammation and pain, and can be used to treat various diseases, including arthritis and cancer.
Advantages and Limitations for Lab Experiments
The use of 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, its use in laboratory experiments is limited by its potential toxicity and the fact that its mechanism of action is not yet fully understood.
Future Directions
The potential future directions for 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one include the development of new drugs and treatments, the exploration of its potential applications in laboratory experiments, and further research into its biochemical and physiological effects. Additionally, further research into its mechanism of action and toxicity could lead to improved safety and efficacy. Finally, the development of new materials based on 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one could lead to new applications in scientific research.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one begins with the reaction of 2-methoxyphenylhydrazine and ethyl 2-bromoacetate. This is then followed by the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with potassium thiocyanate and sodium hydroxide. The final step involves the reaction of the resulting product with 2-phenylethylamine. This yields the desired compound, 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-20-9-8-17(14-21(20)28-2)18-15-19-22(26)24(12-13-25(19)23-18)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSVRWATZUIMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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